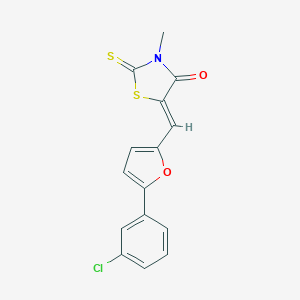![molecular formula C23H22N2O3 B240364 N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)
N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide, commonly known as MPBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications as a research tool. MPBA is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
MPBA exerts its effects by binding to specific receptors and enzymes in the body. One of the main targets of MPBA is the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting the activity of PARP-1, MPBA can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
MPBA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on PARP-1, MPBA has been shown to modulate the activity of other enzymes and receptors, including histone deacetylases (HDACs) and peroxisome proliferator-activated receptors (PPARs). These effects can lead to changes in gene expression and cellular metabolism.
实验室实验的优点和局限性
One of the main advantages of using MPBA in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to selectively target specific pathways and processes in the body. However, one limitation of using MPBA is its potential toxicity. MPBA has been shown to induce DNA damage and cell death in cancer cells, but it can also have similar effects on healthy cells.
未来方向
There are several potential future directions for research on MPBA. One area of interest is in the development of new cancer therapies based on MPBA. Researchers are also exploring the potential applications of MPBA in other fields, such as neurobiology and immunology. Additionally, there is a need for further studies to determine the safety and toxicity of MPBA in various cell types and animal models.
合成方法
The synthesis of MPBA involves the reaction of 4-aminobenzamide with 2-(3-methylphenoxy)propanoic acid chloride, followed by the addition of N,N-diisopropylethylamine and purification by recrystallization. The final product is a white crystalline powder with a melting point of 221-223°C.
科学研究应用
MPBA has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of cancer biology. MPBA has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes MPBA a potential candidate for the development of new cancer therapies.
属性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-[4-[2-(3-methylphenoxy)propanoylamino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-7-6-10-21(15-16)28-17(2)22(26)24-19-11-13-20(14-12-19)25-23(27)18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,26)(H,25,27) |
InChI 键 |
XULHHWCVMGDJAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)

![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)


![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


